molecular formula C26H20BrNO4 B2734775 (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one CAS No. 392252-55-0

(E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2734775
CAS No.: 392252-55-0
M. Wt: 490.353
InChI Key: DERFKKXDWKCIOV-XYOKQWHBSA-N
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Description

The compound (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a quinolin-2(1H)-one derivative featuring a bromine substituent at position 6, a phenyl group at position 4, and a (2,5-dimethoxyphenyl)acryloyl moiety at position 3. Its synthesis involves a Claisen-Schmidt condensation reaction between a precursor (e.g., 6-bromo-3-acetyl-4-phenylquinolin-2(1H)-one) and 2,5-dimethoxybenzaldehyde under basic conditions, as described in studies on mTOR-independent autophagy activators for neurodegenerative diseases .

Properties

CAS No.

392252-55-0

Molecular Formula

C26H20BrNO4

Molecular Weight

490.353

IUPAC Name

6-bromo-3-[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C26H20BrNO4/c1-31-19-10-13-23(32-2)17(14-19)8-12-22(29)25-24(16-6-4-3-5-7-16)20-15-18(27)9-11-21(20)28-26(25)30/h3-15H,1-2H3,(H,28,30)/b12-8+

InChI Key

DERFKKXDWKCIOV-XYOKQWHBSA-N

SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one belongs to the class of quinolines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Structure

The molecular formula for this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈BrN₃O₃
  • Molecular Weight : 396.26 g/mol

The compound features a quinoline core with a bromine atom and a methoxy-substituted phenyl group, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline structure followed by the introduction of functional groups. Key steps may include:

  • Formation of the Quinoline Backbone : Utilizing starting materials such as aniline derivatives and appropriate reagents to construct the quinoline framework.
  • Bromination : Introducing the bromine atom at the 6-position using brominating agents.
  • Acrylation : Attaching the 3-(2,5-dimethoxyphenyl)acryloyl group through a coupling reaction.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.7Induction of apoptosis
A549 (Lung)12.4Inhibition of cell proliferation
MCF-7 (Breast)18.9Cell cycle arrest in G2/M phase

These results suggest that the compound may exert its anticancer effects by modulating apoptotic pathways and inhibiting key cell cycle regulators.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH radical scavenging assay:

Concentration (µg/mL)% Inhibition
1025
5045
10075

The results indicate that higher concentrations lead to increased radical scavenging activity, suggesting its potential as a natural antioxidant agent.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Apoptosis Induction : The compound may activate caspases and other apoptotic markers leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It may interfere with cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
  • Antioxidant Defense Modulation : By scavenging free radicals, it could enhance cellular defense mechanisms against oxidative stress.

Study on Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of several quinoline derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against multiple cancer cell lines while showing minimal toxicity towards normal cells.

Clinical Relevance

Although still in preclinical stages, the promising results from laboratory studies indicate potential pathways for further development into therapeutic agents for cancer treatment. The structural similarities with known anticancer agents suggest that it could serve as a lead compound for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Acryloyl Substituents : The 2,5-dimethoxyphenyl group in the target compound introduces steric bulk and electron-donating methoxy groups, contrasting with electron-deficient substituents like 3-nitrophenyl or heterocyclic benzimidazole .
  • Synthesis : Most derivatives are synthesized via Claisen-Schmidt or aldol condensations, emphasizing the scaffold’s adaptability .
Table 2: Reported Activities of Analogous Compounds
Compound Reported Activity Notes References
(E)-6-Chloro-3-(3-(1H-benzimidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one Dual AKT/NF-κB inhibition (melanoma) IC₅₀ values not provided; moderate yield
(E)-6-Chloro-3-(3-(4-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one Intermediate for pyrazoline derivatives High yield (92%); no direct activity
Curcumin analogs with cyclopentanone/cyclohexanone cores Antioxidant, ACE, and tyrosinase inhibition Methoxy/hydroxy groups critical for activity

SAR Insights :

  • Heterocyclic Moieties : Benzimidazole-containing derivatives (e.g., BI-69A11) show promise in oncology, likely due to improved target engagement .
  • Halogen Effects : Chlorine analogs are more prevalent in cytotoxicity studies, but bromine’s larger size may alter binding kinetics .

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